(S)-BOC-2-Chloro-5-pyridylalanine

Catalog No.
S3272963
CAS No.
1241681-27-5
M.F
C13H17ClN2O4
M. Wt
300.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-BOC-2-Chloro-5-pyridylalanine

CAS Number

1241681-27-5

Product Name

(S)-BOC-2-Chloro-5-pyridylalanine

IUPAC Name

(2S)-3-(6-chloropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C13H17ClN2O4

Molecular Weight

300.74

InChI

InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-10(14)15-7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18)/t9-/m0/s1

InChI Key

ANKIRQAIQPGNLW-VIFPVBQESA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)Cl)C(=O)O

Solubility

not available

Here are some potential scientific research applications of (S)-BOC-2-Chloro-5-pyridylalanine:

  • Protein engineering: S-BOC-Cl-Phe can be incorporated into peptides and proteins during synthesis. The presence of the chloro-pyridyl group can affect the protein's structure, function, or stability. This allows researchers to study how these properties are influenced by specific amino acid side chains [].
  • Study of protein-protein interactions: The chloro-pyridyl group in S-BOC-Cl-Phe can be used as a bioorthogonal chemical tag. Bioorthogonal tags are molecules that can be attached to biomolecules like proteins without interfering with their natural interactions. S-BOC-Cl-Phe can be incorporated into a protein of interest, and then researchers can use specific chemical reactions to label interacting proteins with a complementary tag []. This technique can be used to study protein-protein interactions in complex biological systems.

(S)-BOC-2-Chloro-5-pyridylalanine is a derivative of the amino acid alanine, featuring a tert-butyloxycarbonyl (BOC) protecting group and a chlorinated pyridine moiety. Its chemical formula is C₁₃H₁₇ClN₂O₄, with a molecular weight of 300.74 g/mol . The compound is characterized by its chirality, specifically the S-enantiomer, which plays a crucial role in its biological activity and interactions.

Typical for amino acids and their derivatives. The BOC group serves as a protective moiety that can be removed under acidic conditions, facilitating the formation of peptide bonds during synthesis. The chlorinated pyridine ring can undergo nucleophilic substitution reactions, making it useful in further synthetic applications or modifications .

The synthesis of (S)-BOC-2-Chloro-5-pyridylalanine typically involves several steps:

  • Protection of the Amino Group: The amino group of alanine is protected using BOC anhydride or BOC chloride.
  • Chlorination: The chlorination at the 2-position of the pyridine ring can be achieved through electrophilic aromatic substitution methods.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomeric purity .

(S)-BOC-2-Chloro-5-pyridylalanine finds applications primarily in medicinal chemistry and peptide synthesis. Its unique structure allows it to serve as a building block for more complex molecules, particularly in the development of pharmaceuticals targeting specific biological pathways. Additionally, it may be used in research settings to study structure-activity relationships of similar compounds .

Several compounds share structural similarities with (S)-BOC-2-Chloro-5-pyridylalanine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Boc-L-AlanineBasic amino acid structureWidely used in peptide synthesis
Boc-L-PyridylalaninePyridine ring without chlorinePotentially different biological activities
Boc-L-PhenylalaninePhenyl group instead of pyridineDifferent hydrophobic properties
Boc-L-TyrosineHydroxylated phenyl groupInvolved in neurotransmitter synthesis

These compounds differ mainly in their side chain functionalities and protective groups, which influence their reactivity and biological properties .

XLogP3

2.4

Dates

Modify: 2023-07-26

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